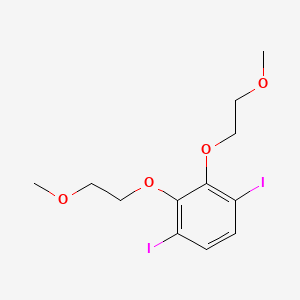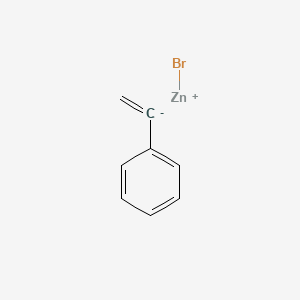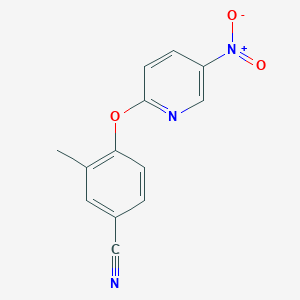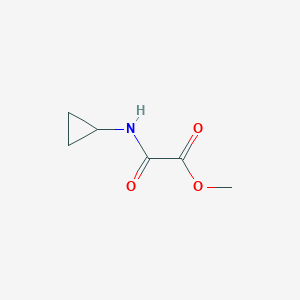![molecular formula C13H19NO B13887434 [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound, in particular, has a unique structure that includes a benzyl group, a methyl group, and a hydroxymethyl group attached to the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine ring with a benzyl halide in the presence of a base.
Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction. This can be achieved by reacting the pyrrolidine ring with a methyl halide in the presence of a base.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction. This can be achieved by reacting the pyrrolidine ring with formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, it can be converted to a halide using thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted pyrrolidines.
Substitution: Halide-substituted pyrrolidines.
Aplicaciones Científicas De Investigación
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical research.
Medicine: It is investigated for its potential therapeutic properties. Pyrrolidine derivatives have shown promise in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its stability and reactivity make it a valuable intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzyl group and hydroxymethyl group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target proteins.
Comparación Con Compuestos Similares
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol can be compared with other similar compounds, such as:
[(2S)-1-benzyl-2-pyrrolidinyl]methanol: This compound lacks the methyl group, which can affect its reactivity and binding properties.
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which can influence its solubility and chemical reactivity.
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]amine: This compound has an amine group instead of a hydroxymethyl group, which can affect its basicity and nucleophilicity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
[(2S)-1-benzyl-2-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-13(11-15)8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3/t13-/m0/s1 |
Clave InChI |
LIGZPJRPJQVVNK-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@]1(CCCN1CC2=CC=CC=C2)CO |
SMILES canónico |
CC1(CCCN1CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
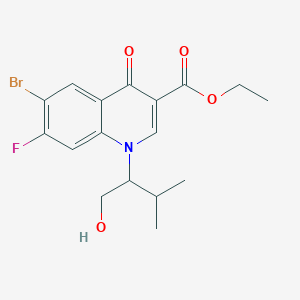
![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
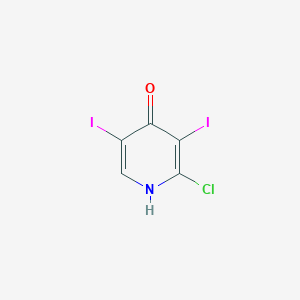
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
